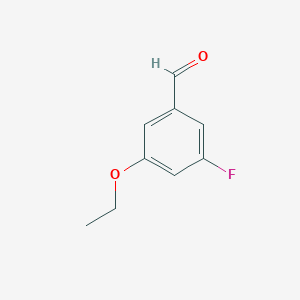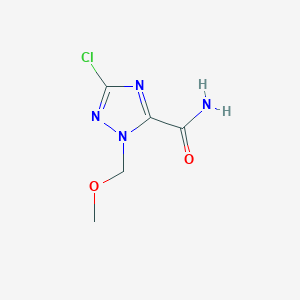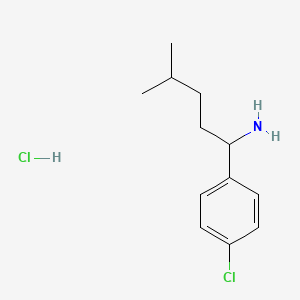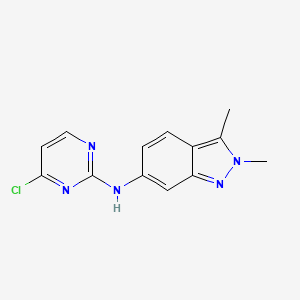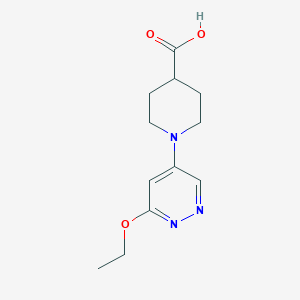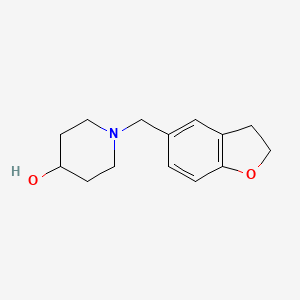
1-((2,3-ジヒドロベンゾフラン-5-イル)メチル)ピペリジン-4-オール
概要
説明
“1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” is a chemical compound with the empirical formula C15H19NO3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol”, has been a subject of research. A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis
The molecular structure of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” can be represented by the SMILES stringOC(=O)C1CCN(CC1)Cc2ccc3OCCc3c2 . The InChI key for this compound is LHSVLAAWDJCGAZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” is 261.32 . Other physical and chemical properties are not explicitly mentioned in the available resources.科学的研究の応用
抗腫瘍活性
ベンゾフラン化合物、たとえば、 は、強い抗腫瘍活性を示しています。 例えば、いくつかの置換ベンゾフランは、異なる種類の癌細胞に対して有意な細胞増殖阻害効果を示しています .
抗菌活性
ベンゾフラン誘導体は、強力な抗菌活性を有することが判明しています . 核の 5 位または 6 位は未置換でもよく、ハロゲン、ニトロ、ヒドロキシル基などの置換基は、強力な抗菌活性を示しています .
抗酸化活性
ベンゾフラン化合物は、強い抗酸化活性を示すことが判明しています . これは、それらを酸化ストレスによって引き起こされる状態を目的とした薬物の開発のための潜在的な候補にします .
抗ウイルス活性
ベンゾフラン化合物は、抗ウイルス活性を示しています . たとえば、最近発見された新規の大環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を有し、C型肝炎疾患の有効な治療薬になると期待されています .
抗癌特性
ベンゾフラン誘導体は、抗癌特性を含む、幅広い生物学的および薬理学的活性を示します . これらの化合物の化学構造を評価することで、将来の医薬品化学者がin vivo/in vitroでのアプリケーションで優れた結果が得られる可能性のある癌治療のための新しい薬を設計する上で役立ちます .
さまざまな疾患に対する潜在的な治療法
ベンゾフラン誘導体は、従来の治療法と比較して、より高い有効性を備えた新規治療法を設計するための重要な生物学的活性を有する重要な化合物です . そのため、医薬品化学者は、さまざまな障害に適用できる新しい誘導体を合成するために、そのコアを使用しました .
Safety and Hazards
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that compounds containing a piperidine ring are often involved in strong receptor-ligand interactions .
Biochemical Pathways
Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to have significant activity against various targets .
生化学分析
Biochemical Properties
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves specific interactions with amino acid residues in the enzyme’s active site. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. Toxicity studies have indicated that high doses can cause significant physiological changes, highlighting the importance of dosage optimization .
Metabolic Pathways
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and determine its overall impact on cellular processes .
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13-3-6-15(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPSAUNFFIBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


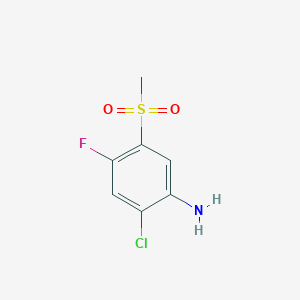
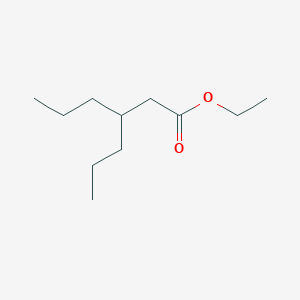
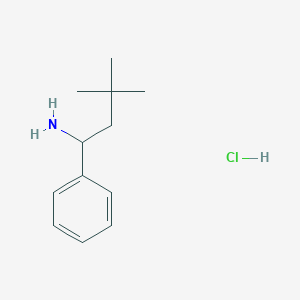

![(2R)-2-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1489943.png)
![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)

